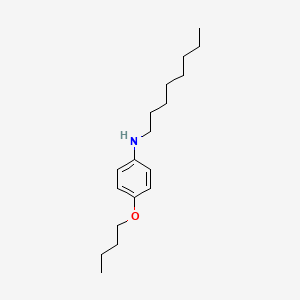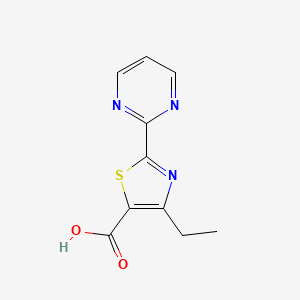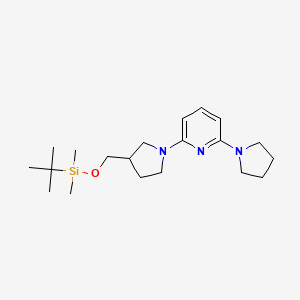
N-(4-Butoxyphenyl)-N-octylamine
Descripción general
Descripción
“N-(4-Butoxyphenyl)-N-octylamine” is a compound that likely contains an amine group (-NH2) and two alkyl groups attached to nitrogen: a butoxyphenyl group and an octyl group .
Synthesis Analysis
While specific synthesis methods for “N-(4-Butoxyphenyl)-N-octylamine” were not found, a related compound, N-(4-butoxyphenyl)acetamide, has been synthesized via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide .Aplicaciones Científicas De Investigación
Electrochromic Materials
A study conducted by Beaupré, Dumas, and Leclerc (2006) focused on the development of new electrochromic polymers containing 4-butyltriphenylamine (BuTPA) units, which are structurally similar to N-(4-Butoxyphenyl)-N-octylamine. These polymers, obtained through the Suzuki−Miyaura cross-coupling reaction, exhibit significant potential for applications in textile/plastic electrochromic cells due to their solubility in common organic solvents and suitability for spray-coating film deposition (Beaupré, Dumas, & Leclerc, 2006).
Analytical Chemistry Applications
Memon, Yılmaz, and Soylak (2017) introduced a green switchable solvent hyphenated liquid phase microextraction (SS-LPME) method using N,N-dimethyl-n-octylamine bicarbonate for the preconcentration and extraction of biologically and nutritionally important elements like Co(II) from tobacco and food samples. This novel methodology emphasizes the utility of N-octylamine derivatives in enhancing analytical procedures for environmental and food sample analysis (Memon, Yılmaz, & Soylak, 2017).
Environmental Analysis
Zhang, Sverko, Smyth, and Marvin (2016) developed a method for determining substituted diphenylamines, which include compounds structurally related to N-(4-Butoxyphenyl)-N-octylamine, in environmental samples such as wastewater, biosolids, and sediments. Their study highlights the environmental relevance of these compounds due to their stability and low biodegradation, underscoring the importance of monitoring their presence in the environment (Zhang, Sverko, Smyth, & Marvin, 2016).
Synthesis and Photophysical Properties
Collings et al. (2009) explored the synthesis and optical properties of donor-acceptor molecules containing dimesitylboryl groups, with studies focusing on dipolar, quadrupolar, and octupolar systems based on p-dimesitylborylphenylethynylaniline core structures. Although not directly involving N-(4-Butoxyphenyl)-N-octylamine, this research indicates the broader interest in synthesizing and studying the properties of complex organic compounds for potential applications in optoelectronics and photonics (Collings et al., 2009).
Propiedades
IUPAC Name |
4-butoxy-N-octylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO/c1-3-5-7-8-9-10-15-19-17-11-13-18(14-12-17)20-16-6-4-2/h11-14,19H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAEBBTWZJCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=C(C=C1)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxyphenyl)-N-octylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(4-Methoxy-phenyl)-piperazin-1-yl]-acetic acid dihydrochloride](/img/structure/B1440390.png)
![3-(1-Piperidinyl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1440391.png)








